molecular formula C10H12ClNO2 B15304837 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B15304837
M. Wt: 213.66 g/mol
InChI Key: KWQVKGVBCAFCTA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of cyclopropane carboxylic acid, featuring an aminophenyl group attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as a precursor in the biosynthesis of certain compounds or as an inhibitor of specific enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A related compound that serves as a precursor to the plant hormone ethylene.

    Coronamic acid: Another cyclopropane-containing amino acid with biological activity.

    Norcoronamic acid: Similar to coronamic acid but with different stereochemistry.

Uniqueness

1-(4-Aminophenyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with an aminophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

1-(4-aminophenyl)cyclopropane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13;/h1-4H,5-6,11H2,(H,12,13);1H

InChI Key

KWQVKGVBCAFCTA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)N)C(=O)O.Cl

Origin of Product

United States

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